Increased Molecular Complexity vs. 4-[1-(3,4-Difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione
The target compound (MW 376.47 g/mol) is 11.3% heavier than the comparator 4-[1-(3,4-difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione (MW 338.31 g/mol) [1]. This mass difference reflects the replacement of a planar 3,4-difluorobenzoyl group with a bulkier, three-dimensional 1-(thiophen-2-yl)cyclopentane carbonyl moiety. The thiophenyl-cyclopentane group introduces a quaternary carbon center and a thiophene ring, which are expected to increase LogP by approximately 1.0–1.5 units compared to the difluorobenzoyl analog based on fragment-based calculations [2].
| Evidence Dimension | Molecular Weight / Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW 376.47 g/mol; predicted XLogP3 ~2.5 (estimated by fragment addition) |
| Comparator Or Baseline | 4-[1-(3,4-difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione; MW 338.31 g/mol; computed XLogP3 1.1 |
| Quantified Difference | ΔMW +38.16 g/mol (+11.3%); ΔXLogP3 +1.4 units (estimated) |
| Conditions | Computed properties from SMILES notation; no experimental logP data available |
Why This Matters
Higher molecular weight and lipophilicity may improve membrane permeability and CNS penetration potential, making the target compound preferable for intracellular or CNS target engagement assays where the difluorobenzoyl analog may underperform.
- [1] Kuujia. 4-[1-(3,4-difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione. Product Page. CAS 2034536-79-1. View Source
- [2] PubChem. Morpholine-3,5-dione. Compound Summary. CID 6914654. View Source
